1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Overview
Description
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and a dichlorobenzamido group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with dimethyl and carboxylate groups. The dichlorobenzamido group is then introduced through a series of reactions, including electrophilic aromatic substitution and amide formation. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have applications in different fields .
Scientific Research Applications
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: A simpler compound with similar structural features but lacking the dichlorobenzamido group.
2,6-Dichlorobenzamide: Contains the dichlorobenzamido group but lacks the dimethyl and carboxylate groups.
Dimethyl terephthalate: Similar in having dimethyl and carboxylate groups but lacks the dichlorobenzamido group.
Uniqueness
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-[(2,6-dichlorobenzoyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-6-7-10(17(23)25-2)13(8-9)20-15(21)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOGBSHRKDQGQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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